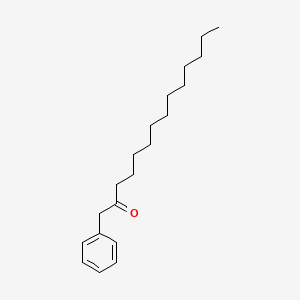
1-Phenyltetradecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyltetradecan-2-one is an organic compound belonging to the class of ketones It is characterized by a phenyl group attached to a tetradecane chain with a ketone functional group at the second carbon position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Phenyltetradecan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where benzene reacts with tetradecanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-Phenyltetradecan-2-one undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like halogens or nitro groups are introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 1-phenyltetradecanoic acid.
Reduction: Formation of 1-phenyltetradecan-2-ol.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
1-Phenyltetradecan-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-Phenyltetradecan-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the phenyl group can engage in π-π interactions with aromatic amino acids in proteins, influencing their conformation and function. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Phenyldodecan-2-one: Similar structure with a shorter alkyl chain.
1-Phenylhexadecan-2-one: Similar structure with a longer alkyl chain.
1-Phenylpentadecan-2-one: Similar structure with a slightly longer alkyl chain.
Uniqueness
1-Phenyltetradecan-2-one is unique due to its specific chain length, which can influence its physical and chemical properties. The balance between hydrophobic and hydrophilic interactions makes it suitable for various applications, distinguishing it from its shorter and longer chain analogs.
Propriétés
Numéro CAS |
51439-05-5 |
|---|---|
Formule moléculaire |
C20H32O |
Poids moléculaire |
288.5 g/mol |
Nom IUPAC |
1-phenyltetradecan-2-one |
InChI |
InChI=1S/C20H32O/c1-2-3-4-5-6-7-8-9-10-14-17-20(21)18-19-15-12-11-13-16-19/h11-13,15-16H,2-10,14,17-18H2,1H3 |
Clé InChI |
BFYNSXPJCGTQIP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(=O)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


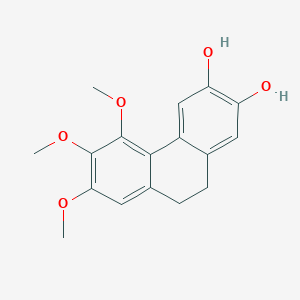

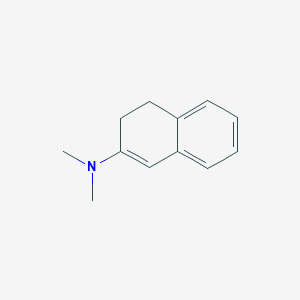
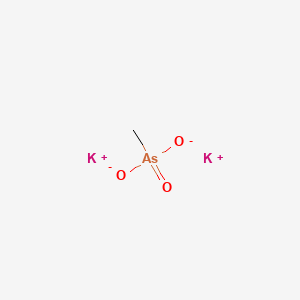
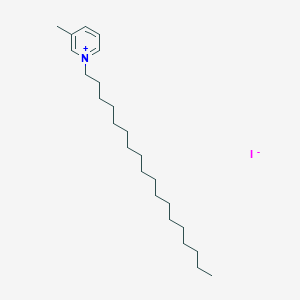
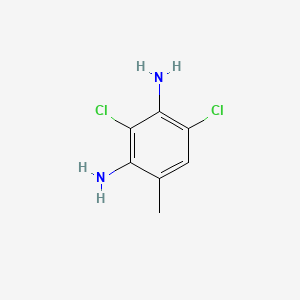

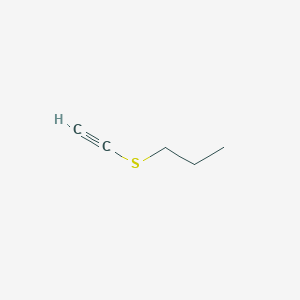
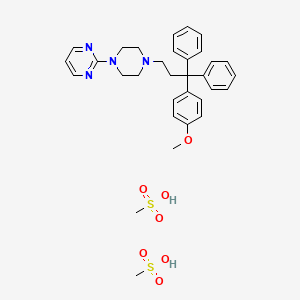
![5-{2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14671704.png)
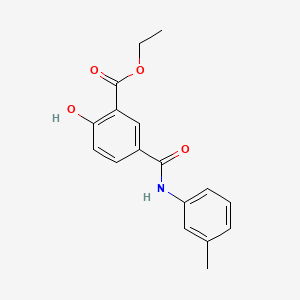
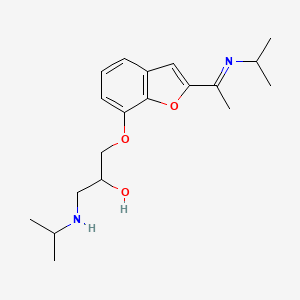
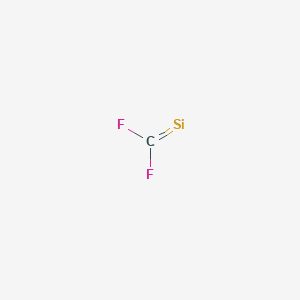
![(NE)-N-[(4,5-dibromo-1H-pyrrol-2-yl)methylidene]hydroxylamine](/img/structure/B14671730.png)
